N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(2,5-Difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a sulfanylacetamide moiety. The compound’s structure includes:
- A pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2.
- A thioether linkage (-S-) at position 4 of the pyrazine ring, connecting to an acetamide group.
- The acetamide nitrogen is substituted with a 2,5-difluorophenyl group, which introduces steric and electronic effects influencing binding interactions.
This scaffold is designed to optimize interactions with biological targets, leveraging fluorine substituents for enhanced metabolic stability and binding affinity.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4OS/c21-13-3-1-12(2-4-13)16-10-18-20(24-7-8-27(18)26-16)29-11-19(28)25-17-9-14(22)5-6-15(17)23/h1-10H,11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVAQYDKFPHOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a novel compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 353.38 g/mol. Its structure includes a difluorophenyl group and a pyrazolo[1,5-a]pyrazin moiety, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C17H15F2N3OS |
| Molecular Weight | 353.38 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC(=C(C(=C1)F)SC2=NN=C(N2N)C3=CC=C(C=C3)F)F |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyrazolo[1,5-a]pyrazin core.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Acetamide formation through acylation.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of pyrazoles have shown promising results against various cancer cell lines by inhibiting key pathways involved in tumor growth and survival . The compound's ability to inhibit BRAF(V600E) and EGFR has been highlighted in studies focusing on its potential as an antitumor agent .
Antimicrobial Properties
Studies have suggested that compounds containing pyrazole derivatives possess antibacterial and antifungal properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes . The specific activity of this compound against various microbial strains remains to be fully elucidated.
Neuropharmacological Effects
Preliminary studies suggest possible anticonvulsant properties linked to similar acetamide compounds. The modulation of neurotransmitter systems could contribute to these effects . However, comprehensive studies are required to establish the exact neuropharmacological profile of this compound.
The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to alterations in cellular processes that promote therapeutic effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Antitumor Efficacy : A study demonstrated that pyrazole derivatives could inhibit tumor growth in vitro and in vivo models by targeting specific kinases involved in cell proliferation .
- Antimicrobial Activity : Research on related compounds showed significant inhibition of bacterial growth at low concentrations, indicating their potential as new antimicrobial agents .
- Neuropharmacological Assessment : Compounds structurally related to this compound were tested for anticonvulsant activity with promising results in animal models .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazolo-Pyrazine Acetamides
Key Observations :
- Fluorine Substitution: The target compound’s 2,5-difluorophenyl group likely offers superior metabolic stability compared to non-fluorinated analogs (e.g., phenoxyphenyl in ) due to reduced oxidative metabolism .
- Electronic Effects: Methoxy (electron-donating) vs.
Heterocyclic Core Variations
Table 2: Heterocyclic Core Modifications in Related Compounds
Key Observations :
- Pyrazine vs. Pyrimidine : The pyrazine core (target compound) has two adjacent nitrogen atoms, while pyrimidine (F-DPA) features alternating N-atoms. This difference may influence solubility and interaction with nucleic acid targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
